1-(1,2-Difluoroethenyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Difluoroethenyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a difluoroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluoroethenyl)-4-methoxybenzene typically involves the introduction of the difluoroethenyl group to a methoxybenzene precursor. One common method is through a halogen exchange reaction where a halogenated precursor reacts with a difluoroethenylating agent under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Difluoroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoroethenyl group can be reduced to form difluoroethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoroethyl derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Difluoroethenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds with improved metabolic stability.
Wirkmechanismus
The mechanism of action of 1-(1,2-Difluoroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The difluoroethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The methoxy group can influence the compound’s electronic properties, affecting its behavior in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
- 1-(1,2-Difluoroethenyl)-4-methylbenzene
- 1-(1,2-Difluoroethenyl)-4-chlorobenzene
- 1-(1,2-Difluoroethenyl)-4-nitrobenzene
Comparison: 1-(1,2-Difluoroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a difluoroethenyl group. This combination imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity in electrophilic aromatic substitution reactions, while the difluoroethenyl group can participate in unique fluorination reactions .
Eigenschaften
CAS-Nummer |
85433-90-5 |
---|---|
Molekularformel |
C9H8F2O |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
1-(1,2-difluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 |
InChI-Schlüssel |
QJJHVXVAACIPEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.